![molecular formula C19H20FNO2 B2505000 N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide CAS No. 1798431-84-1](/img/structure/B2505000.png)
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide
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Overview
Description
Synthesis Analysis
The synthesis of cinnamamide derivatives can be achieved through various chemical routes. One such method is the solid-phase synthesis approach, which is described for the generation of a library of N-(phenylalkyl)cinnamides using a Horner-Wadsworth-Emmons reaction . This method is advantageous due to its automation potential and general applicability to a wide range of benzaldehydes. Another synthetic route involves the ammonolysis of methyl cinnamate to produce N,N-Bis(2-hydroxyethyl) cinnamamide, a photo-responsive monomer . These methods highlight the versatility and adaptability of cinnamamide synthesis, which could potentially be applied to the synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide.
Molecular Structure Analysis
The molecular structure of cinnamamide derivatives is crucial for their biological activity. Crystallographic studies have been conducted to understand the conformation and intermolecular interactions of these compounds . These studies reveal that the presence of hydrogen bond acceptor/donor domains and the specific substituents on the nitrogen atom of the cinnamamide moiety are significant for the activity of the compounds. The molecular structure analysis of this compound would likely focus on similar interactions and conformations that are conducive to its biological activity.
Chemical Reactions Analysis
Cinnamamide derivatives can undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, the methoxybromination of cinnamic acid has been studied, which involves the use of N-bromosuccinimide to yield brominated products . Although this reaction does not directly pertain to the fluorophenyl methoxypropyl cinnamamide, it exemplifies the type of chemical transformations that cinnamides can undergo. Additionally, the enantioselective difluorination of cinnamamides has been reported, which is particularly relevant as it introduces fluorine atoms into the cinnamamide scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structure. For example, the photo-responsive behavior of BHECA, a cinnamamide derivative, has been characterized using various analytical techniques such as FT-IR, NMR, MS, DSC, and TGA . These properties are essential for the development of novel photo-responsive polymers. Similarly, the physical and chemical properties of this compound would need to be characterized to understand its stability, reactivity, and suitability for potential applications.
Scientific Research Applications
Muscle Relaxant, Antiinflammatory, and Analgesic Activity : The synthesis of rigid cyclic analogues derived from cinnamamide led to the discovery of potent, centrally acting muscle relaxants with antiinflammatory and analgesic activity. One such compound, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, was found to be particularly potent and has been taken into phase I clinical trials (Musso et al., 2003).
Anticonvulsant Activity : Novel N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and screened for anticonvulsant activities. These derivatives showed promising results in the maximal electroshock (MES) test and exhibited lower neurotoxicity compared to other compounds (Guan et al., 2009).
Antidepressant-like Action : A series of N-(2-hydroxyethyl) cinnamamide derivatives demonstrated significant antidepressant-like actions in mice, as indicated by reduced immobility time in the forced swimming test (FST) and tail suspension test (TST) (Deng et al., 2011).
Crystallographic Studies for Anticonvulsant Activity : Crystallographic studies of N-substituted cinnamamide derivatives revealed important insights into their potential anticonvulsant properties. These studies suggested that anticonvulsant properties may be related to the N-atom substituent in the cinnamamide derivatives (Żesławska et al., 2017).
Anti-Ischemic Activity : Cinnamide derivatives demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and showed protective effects on cerebral infarction in in vivo experiments (Zhong et al., 2018).
Serotonin Antagonist Properties : Cinnamamides with aminoalkyl groups on the amide nitrogen were synthesized and tested for antiserotonin activity. These compounds acted as antagonists of the hormone serotonin (Dombro & Woolley, 1964).
Dopaminergic Behavior and Binding Properties : Fluoro-substituted phenylazocarboxamides, serving as bioisosteres for cinnamides, were investigated for their dopaminergic behavior. These compounds showed potential as dopamine D3 receptor antagonists and agonists (Bartuschat et al., 2015).
Mechanism of Action
Target of Action
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide, also known as (2E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide, is a derivative of cinnamic amide . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) that plays a crucial role in signal transduction pathways regulating various cellular mechanisms .
Mode of Action
The interaction of this compound with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition can lead to a decrease in the aggressive tumor progression and increased sensitivity to antitumor drugs .
Biochemical Pathways
The action of this compound on EGFR affects the signal transduction pathways regulated by this receptor . The downstream effects of this interaction can lead to changes in cellular mechanisms, potentially influencing cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR activity, which can lead to a decrease in tumor progression and increased sensitivity to antitumor drugs . These effects can potentially lead to the suppression of cancer cell growth.
properties
IUPAC Name |
(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)13-12-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,22)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDDHYOERGEHFH-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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